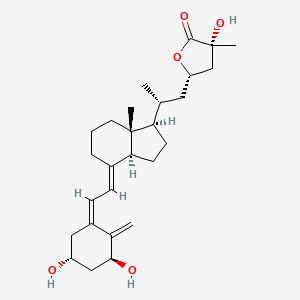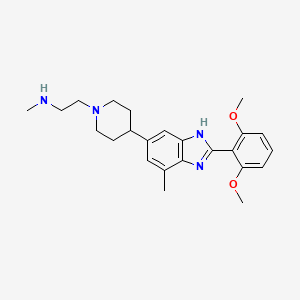![molecular formula C20H17N7O B10773853 N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)
N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 5b, identified by the PubMed ID 24900464, is a synthetic organic compound designed as an inhibitor of casein kinase 2 (CK2). CK2 is a serine/threonine-specific protein kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair .
Preparation Methods
The synthesis of compound 5b involves a multi-step process starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional group modifications:
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Chemical Reactions Analysis
Compound 5b undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis .
Scientific Research Applications
Compound 5b has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of casein kinase 2 and its effects on various biochemical pathways.
Biology: The compound is used in cell-based assays to investigate the role of casein kinase 2 in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Compound 5b is explored for its potential therapeutic applications in diseases where casein kinase 2 is implicated, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting casein kinase 2.
Mechanism of Action
Compound 5b exerts its effects by inhibiting the activity of casein kinase 2. The inhibition occurs through binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by casein kinase 2, leading to effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Compound 5b is compared with other similar compounds designed to inhibit casein kinase 2. Some of these similar compounds include:
Compound 5a: Another analogue designed in the same study, with slight variations in its structure.
Compound 5c: A derivative with different functional groups, leading to variations in its activity and selectivity.
Compound 5d: Another related compound with modifications to enhance its binding affinity to casein kinase 2.
The uniqueness of compound 5b lies in its specific structural features that confer high selectivity and potency towards casein kinase 2 .
Properties
Molecular Formula |
C20H17N7O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide |
InChI |
InChI=1S/C20H17N7O/c1-11(28)24-14-4-5-17-15(6-14)16(10-22-17)18-7-19(25-13-2-3-13)27-20(26-18)12(8-21)9-23-27/h4-7,9-10,13,22,25H,2-3H2,1H3,(H,24,28) |
InChI Key |
UZZGMJZTCZOSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=C2C3=NC4=C(C=NN4C(=C3)NC5CC5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E,5S)-5-[(1R,4aS,7E,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate](/img/structure/B10773770.png)

![[18F]-FMeQNB](/img/structure/B10773781.png)
![(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one](/img/structure/B10773785.png)
![(3S)-4-[[(E)-2-[3'-(4-fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl]-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773786.png)
![[11C]butylthio-TZTP](/img/structure/B10773794.png)
![[(1S,2S,3S,4S,5S,6S,8S,9S,10S,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773800.png)
![methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate](/img/structure/B10773802.png)
![[33P]2MeSADP](/img/structure/B10773810.png)
![N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B10773819.png)
![[3H]Pirenzepine](/img/structure/B10773827.png)
![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)

![3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
